2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
CAS No.: 104919-85-9
Cat. No.: VC20745586
Molecular Formula: C8H8O7
Molecular Weight: 216.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104919-85-9 |
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Molecular Formula | C8H8O7 |
Molecular Weight | 216.14 g/mol |
IUPAC Name | dimethyl 2-hydroxy-5-oxo-2H-furan-3,4-dicarboxylate |
Standard InChI | InChI=1S/C8H8O7/c1-13-5(9)3-4(6(10)14-2)8(12)15-7(3)11/h7,11H,1-2H3 |
Standard InChI Key | HBZKCCZKZURCNR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=O)OC1O)C(=O)OC |
Canonical SMILES | COC(=O)C1=C(C(=O)OC1O)C(=O)OC |
2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER is an organic compound with the molecular formula . It is categorized as a furan derivative and is characterized by its ester functional groups and hydroxyl and keto substituents. The compound has been identified in various chemical databases under the CAS number 104919-85-9 .
Structural Characteristics
The compound features a dihydrofuran core with two carboxylic acid methyl esters and a hydroxyl group at specific positions. The keto group at position 5 contributes to its reactivity and potential applications in organic synthesis.
Applications
Although specific applications for this compound are not extensively documented, its structural framework suggests potential uses in:
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Organic Synthesis: As an intermediate in the preparation of more complex molecules due to its reactive keto and ester groups.
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Pharmaceutical Research: The presence of functional groups commonly found in bioactive molecules indicates potential for drug discovery or medicinal chemistry.
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Material Science: Its ester functionalities may allow incorporation into polymeric materials or coatings.
Synthesis and Reactivity
The synthesis of 2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER typically involves esterification reactions or modifications of furan derivatives.
Chemical Reactivity:
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The hydroxyl group can participate in hydrogen bonding or be modified through etherification.
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The keto group is electrophilic, making it susceptible to nucleophilic attack.
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The ester groups can undergo hydrolysis or transesterification under acidic or basic conditions.
Analytical Data
To verify the identity and purity of this compound, standard analytical techniques can be employed:
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NMR Spectroscopy: Useful for determining the chemical environment of protons and carbons in the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight as 216 g/mol.
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Infrared (IR) Spectroscopy: Identifies functional groups such as esters (C=O stretch) and hydroxyl groups (O-H stretch).
Safety and Handling
As with most organic compounds, proper safety measures should be followed when handling this substance:
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Use personal protective equipment (PPE), including gloves and goggles.
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Store in a cool, dry place away from incompatible substances such as strong oxidizers.
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Dispose of waste according to local regulations.
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